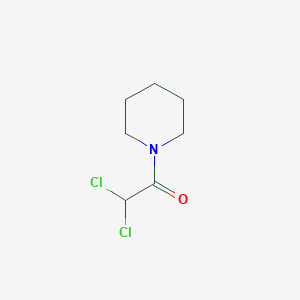
2,2-Dichloro-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(piperidin-1-yl)ethanone is an organic compound that features a piperidine ring attached to a 2,2-dichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-(piperidin-1-yl)ethanone can be synthesized through the reaction of piperidine with 2,2-dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2,2-Dichloro-1-(piperidin-1-yl)ethanol.
Oxidation: 2,2-Dichloro-1-(piperidin-1-yl)acetic acid.
Scientific Research Applications
2,2-Dichloro-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-(piperidin-1-yl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic carbonyl and dichloromethyl groups. These interactions can lead to the formation of various derivatives with potential biological activity. The compound may also interact with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(pyrrolidin-1-yl)ethanone
- 2,2-Dichloro-1-(morpholin-1-yl)ethanone
- 2,2-Dichloro-1-(azepan-1-yl)ethanone
Uniqueness
2,2-Dichloro-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1796-23-2 |
|---|---|
Molecular Formula |
C7H11Cl2NO |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
2,2-dichloro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
QAWBNYBHBJTSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


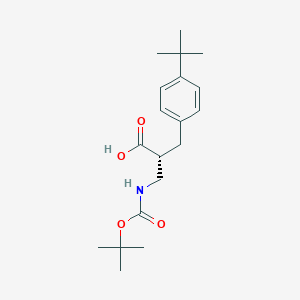
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)


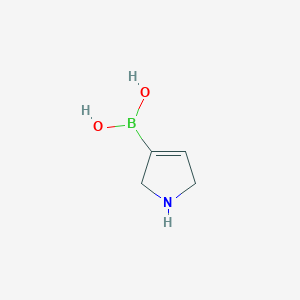
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
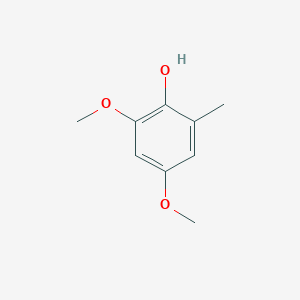
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
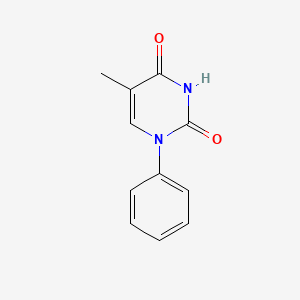
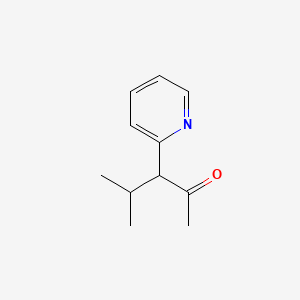
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
